3-(Propylcarbamoyl)oxirane-2-carboxylic acid
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Overview
Description
(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid is a chiral epoxide derivative with a propylcarbamoyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as an amino acid derivative.
Epoxidation: The precursor undergoes an epoxidation reaction to form the oxirane ring. Common reagents for this step include peracids like m-chloroperbenzoic acid (m-CPBA).
Carbamoylation: The oxirane intermediate is then reacted with a propyl isocyanate to introduce the propylcarbamoyl group.
Industrial Production Methods
Industrial production of (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical assays.
Industry: It can be used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid exerts its effects involves the interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-(methylcarbamoyl)oxirane-2-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.
(2S,3S)-3-(ethylcarbamoyl)oxirane-2-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid is unique due to the presence of the propylcarbamoyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the propyl group provides distinct advantages.
Properties
IUPAC Name |
3-(propylcarbamoyl)oxirane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-3-8-6(9)4-5(12-4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTINIMRTBVCZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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